Ethyl 2-chloro-5-nitrobenzoate
Overview
Description
Ethyl 2-chloro-5-nitrobenzoate is a useful research compound. Its molecular formula is C9H8ClNO4 and its molecular weight is 229.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photonic Applications
- Nonlinear Optical Properties : Ethyl 2-chloro-5-nitrobenzoate derivatives have been studied for their third-order nonlinear optical properties. These compounds, when doped into polymers like PMMA, exhibit significant nonlinear optical behavior, making them promising for photonic device applications. One such derivative, ethyl 2-((2E)-2-(4-chlorobenzylidene)hydrazino)-5-nitrobenzoate, demonstrated reverse saturable absorption, which is critical for optical limiting applications in photonics (Nair et al., 2022).
Chemical Synthesis
- Synthesis of Butafenacil : A novel process using mthis compound as a material for synthesizing Butafenacil, a compound of interest in chemical manufacturing, was reported. This synthesis involved reduction, condensation, cyclization, methylation, and acylation steps (Liu Ai-ju, 2015).
- Esterification Studies : Research on the esterification of 4-nitrobenzoic acid catalyzed by acidic ionic liquid highlights the potential utility of this compound in synthetic chemistry. The study focused on optimizing reaction conditions and analyzing the yield and purity of the resulting compounds (Liang Hong-ze, 2013).
Materials Science
- Synthesis of Photopolymers : Studies on the synthesis of polymers with azidonitrobenzoyl groups included the use of derivatives of this compound. These polymers were synthesized for investigating their photochemical and thermochemical reactions, indicating their potential in advanced material science applications (Nishikubo et al., 1981).
Cytotoxic Properties
- Cytotoxicity of Complexes : The cytotoxic properties of certain complexes derived from this compound were studied. These compounds showed significant cytotoxicity to both normal and carcinoma cells, suggesting their potential in medical research (Wang, 2013).
Environmental Chemistry
- Herbicide Activation Study : this compound was studied in the context of herbicide activation by light. This research is crucial in understanding the environmental impact and mechanisms of action of certain herbicides (Devlin et al., 1983).
Mechanism of Action
Target of Action
Ethyl 2-chloro-5-nitrobenzoate is a complex organic compound. Nitro compounds are known to interact with various biological targets, often through electrophilic aromatic substitution reactions .
Mode of Action
Nitro compounds typically undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions can lead to changes in the molecular structure of the target, potentially altering its function .
Biochemical Pathways
Nitro compounds can influence various biochemical pathways, depending on their specific targets
Pharmacokinetics
The compound’s molecular weight (22962 g/mol) and physical form (powder) suggest that it may have reasonable bioavailability .
Result of Action
Nitro compounds can induce various cellular responses, depending on their specific targets and the biochemical pathways they affect .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by temperature, pH, and the presence of other compounds
Properties
IUPAC Name |
ethyl 2-chloro-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOMCDVAPASMML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378945 | |
Record name | ethyl 2-chloro-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16588-17-3 | |
Record name | ethyl 2-chloro-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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